4-(Trifluoromethylthio)phenylthiourea
CAS No.: 886499-77-0
Cat. No.: VC5515198
Molecular Formula: C8H7F3N2S2
Molecular Weight: 252.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886499-77-0 |
|---|---|
| Molecular Formula | C8H7F3N2S2 |
| Molecular Weight | 252.27 |
| IUPAC Name | [4-(trifluoromethylsulfanyl)phenyl]thiourea |
| Standard InChI | InChI=1S/C8H7F3N2S2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) |
| Standard InChI Key | UTHOORTVLNOJIT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=S)N)SC(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-(Trifluoromethylthio)phenylthiourea (C₈H₆F₃N₂S₂) consists of a phenyl ring with a thiourea (–NH–C(S)–NH₂) group and a trifluoromethylthio (–SCF₃) substituent at the 1- and 4-positions, respectively. The –SCF₃ group is a strong electron-withdrawing moiety, influencing the compound’s electronic distribution and reactivity . X-ray crystallography of analogous structures reveals planar thiourea motifs stabilized by intramolecular hydrogen bonds, which may enhance stability in biological environments .
Physicochemical Properties
Key properties derived from structurally related compounds include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 257.071 g/mol | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 164.9 ± 40.0 °C | |
| LogP | 4.58 | |
| Vapour Pressure | 2.5 ± 0.3 mmHg (25°C) | |
| Water Solubility | Low (estimated < 1 mg/mL) |
The trifluoromethylthio group contributes to high lipophilicity, facilitating membrane permeability but limiting aqueous solubility . The compound’s flash point of 53.5°C indicates flammability risks during handling.
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized via a two-step approach:
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Preparation of 4-(Trifluoromethylthio)aniline:
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Thiourea Formation:
Reaction Optimization
Comparative synthesis data for analogous thioureas:
PTC reduces energy input and improves yields by enhancing interfacial contact between reagents .
| Compound | Substituent | SW480 IC₅₀ (μM) | Selectivity Index (HaCaT) | Reference |
|---|---|---|---|---|
| 2 | 3,4-Cl₂-Ph | 9.0 ± 1.42 | 2.7 | |
| 8 | 4-CF₃-Ph | 15.6 ± 4.10 | 0.9 | |
| 9 | 4-Cl-Ph | 24.7 ± 0.05 | 1.3 |
The –SCF₃ group in 8 reduces selectivity compared to dichlorinated analogs (2), suggesting a trade-off between potency and specificity .
Mechanism of Action
Thiourea derivatives induce apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 suppression . The –SCF₃ group may enhance reactive oxygen species (ROS) generation, exacerbating oxidative stress in cancer cells .
Antimicrobial and Anti-mycobacterial Effects
Activity Against Mycobacterium tuberculosis
N-Trifluoromethylthiolated compounds exhibit minimum inhibitory concentrations (MICs) of 1–4 μg/mL against M. tuberculosis, comparable to first-line drugs like isoniazid . The –SCF₃ group’s electronegativity disrupts mycobacterial cell wall synthesis, though exact targets remain under investigation .
Structure-Activity Relationship (SAR) Analysis
Substituent Effects
– Electron-Withdrawing Groups: Dichlorinated (2) and –SCF₃-substituted (8) analogs exhibit higher cytotoxicity than methyl- or cyano-bearing derivatives .
– Positional Isomerism: Para-substitution (–SCF₃ at C4) enhances bioactivity over ortho- or meta-positions, likely due to improved target binding .
– Lipophilicity: LogP values >4 correlate with increased cellular uptake but may reduce solubility and in vivo efficacy .
Toxicity Considerations
The –SCF₃ group contributes to cytotoxicity in normal cells (e.g., HaCaT IC₅₀ = 14–55 μM) , necessitating selectivity optimization. Prolonged exposure risks include hepatic and renal toxicity, as seen in fluorinated thioureas .
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